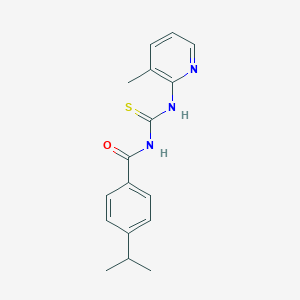![molecular formula C14H12ClN3OS B251740 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as CMPI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In We will also discuss the current scientific research applications of this compound and list future directions for its study.
作用机制
The mechanism of action of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its ability to disrupt the microtubule network in cells. Microtubules are essential for cell division, and by disrupting this network, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can inhibit the growth of cancer cells. In addition, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity. This can lead to changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a variety of biochemical and physiological effects. As mentioned previously, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can disrupt the microtubule network in cells, leading to the inhibition of cancer cell growth. In addition, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to modulate the activity of GABA receptors, which can lead to changes in synaptic transmission and neuronal excitability. This makes 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide a valuable tool for studying the mechanisms underlying cancer growth and neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for studying the mechanisms underlying cancer growth. In addition, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have low toxicity in animal models, making it a potentially safe candidate for the development of new cancer treatments.
One limitation of using 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may limit its potential applications. In addition, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have poor bioavailability, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of study could be the development of more effective methods for administering 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in vivo. This could involve the development of new drug delivery systems or the modification of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide to improve its solubility and bioavailability.
Another area of study could be the identification of new targets for 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. While 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have potential applications in cancer research and neurological disorders, there may be other areas where this compound could be useful. By identifying new targets for 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, researchers could expand the potential applications of this compound and develop new treatments for a range of diseases.
Conclusion
In conclusion, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a valuable tool for scientific research with potential applications in cancer research and neurological disorders. Its ability to selectively target cancer cells and modulate the activity of GABA receptors makes it a promising candidate for the development of new treatments. While there are limitations to the use of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments, there are several future directions for its study that could expand its potential applications and improve its effectiveness as a therapeutic agent.
合成方法
The synthesis of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 4-methyl-2-pyridylthiourea in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This method has been shown to produce 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in high yield and purity, making it a reliable method for the synthesis of this compound.
科学研究应用
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a variety of applications in scientific research. One area of study where 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been particularly useful is in the field of cancer research. Studies have shown that 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. This makes 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide a promising candidate for the development of new cancer treatments.
In addition to its potential applications in cancer research, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been studied for its effects on the central nervous system. Studies have shown that 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can modulate the activity of GABA receptors, which are important for regulating neuronal activity. This makes 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide a potential candidate for the development of new treatments for neurological disorders such as epilepsy.
属性
分子式 |
C14H12ClN3OS |
|---|---|
分子量 |
305.8 g/mol |
IUPAC 名称 |
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-5-6-16-12(7-9)17-14(20)18-13(19)10-3-2-4-11(15)8-10/h2-8H,1H3,(H2,16,17,18,19,20) |
InChI 键 |
RQOTZJAAJJMRII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
规范 SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)




![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)